molecular formula C27H18N4O3 B4689807 N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4689807
M. Wt: 446.5 g/mol
InChI Key: XWHYBRUATHBROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CDPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. CDPA is a quinazoline derivative that exhibits antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its antitumor, antiviral, and anti-inflammatory effects by targeting multiple signaling pathways. This compound inhibits the PI3K/Akt/mTOR pathway by reducing the phosphorylation of Akt and mTOR, which are key regulators of cell growth and survival. This compound also inhibits the MAPK/ERK pathway by reducing the phosphorylation of ERK, which is involved in cell proliferation and differentiation.
This compound inhibits viral replication by targeting the reverse transcriptase enzyme. This compound binds to the active site of the enzyme and inhibits its activity, thereby preventing the synthesis of viral DNA.
This compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. This compound also inhibits the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in animal models. It does not affect body weight or organ function at doses up to 100 mg/kg. This compound is metabolized in the liver and excreted in the urine and feces.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has low toxicity and can be administered orally or intraperitoneally. This compound has been shown to have good bioavailability and pharmacokinetic properties.
However, this compound also has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in vivo. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. This compound also has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One direction is to further investigate its antitumor properties and its potential applications in cancer therapy. This compound could be combined with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity.
Another direction is to investigate its potential applications in viral infections, such as hepatitis B and HIV. This compound could be used in combination with other antiviral agents to develop more effective therapies for these infections.
Finally, more research is needed to elucidate the mechanism of action of this compound and its molecular targets. This could lead to the development of more specific and effective therapies for cancer, viral infections, and inflammatory diseases.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits antitumor, antiviral, and anti-inflammatory properties. It has potential applications in various research fields, including cancer therapy, viral infections, and inflammatory diseases. This compound inhibits multiple signaling pathways and targets key enzymes involved in these diseases. Although more research is needed to fully understand its mechanism of action and molecular targets, this compound has the potential to be developed into a valuable therapeutic agent.

Scientific Research Applications

N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been studied for its potential applications in cancer research. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
This compound has also been studied for its antiviral properties. It has been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). This compound inhibits viral replication by targeting the reverse transcriptase enzyme, which is essential for viral replication.
Additionally, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a transcription factor that regulates the expression of many inflammatory genes.

properties

IUPAC Name

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N4O3/c28-15-21-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)34-26(21)30-23(32)16-31-17-29-22-14-8-7-13-20(22)27(31)33/h1-14,17H,16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHYBRUATHBROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CN3C=NC4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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